REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.[F:13][CH:14]([F:23])[O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+]>C(OCC)(=O)C>[F:13][CH:14]([F:23])[O:15][C:16]1[CH:17]=[CH:18][C:19]([NH:22][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([CH3:12])[N:3]=2)=[CH:20][CH:21]=1 |f:2.3|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)N)F
|
Name
|
|
Quantity
|
248.07 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
solvent
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
It was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel with acetate and hexane (1:5) as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 713 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |